2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . Industrial production methods often involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, using reagents like bromine, nitric acid, and sulfuric acid. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can modulate biological pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Compared to other thiophene derivatives, 2,4-DIETHYL 3-METHYL-5-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Diethyl 3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2,4-dicarboxylate
These compounds share the thiophene core but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(2-phenylcyclopropanecarbonyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-4-26-20(24)16-12(3)17(21(25)27-5-2)28-19(16)22-18(23)15-11-14(15)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFRFBQEOYUNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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